molecular formula C18H15Cl2N3O2 B4705274 N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4705274
M. Wt: 376.2 g/mol
InChI Key: AMESPWIGMPCYBK-UHFFFAOYSA-N
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Description

N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-12-15(20)3-2-4-16(12)21-18(24)17-9-10-23(22-17)11-25-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMESPWIGMPCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl and chlorophenoxy groups are introduced through substitution reactions. Common reagents used in these reactions include chlorinating agents and methylating agents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl and chlorophenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and chlorophenoxy groups may enhance binding affinity to these targets, leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: This compound shares structural similarities but differs in the position and type of substituents.

    3-Chloro-2-methylphenylboronic acid: Another related compound with a boronic acid group instead of the pyrazole ring.

Uniqueness

N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and chlorophenoxy groups. This combination of features may confer unique chemical and biological properties not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(3-CHLORO-2-METHYLPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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